molecular formula C11H12N2O3 B1210581 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid CAS No. 32999-55-6

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Cat. No. B1210581
CAS RN: 32999-55-6
M. Wt: 220.22 g/mol
InChI Key: SFJCKRJKEWLPTL-UHFFFAOYSA-N
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Description

“2-Amino-3-(2-oxoindolin-3-yl)propanoic acid” is a compound with the CAS Number: 32999-55-6 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)alanine . This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The InChI code for “2-Amino-3-(2-oxoindolin-3-yl)propanoic acid” is 1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure .


Physical And Chemical Properties Analysis

“2-Amino-3-(2-oxoindolin-3-yl)propanoic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C . . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.95 .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Derivatives : Research shows that biologically active compounds can be derived from 2-oxoindoline, including amino acids like tryptophan, neurohormone serotonin, and synthetic drugs such as indomethacin. Derivatives of (2-oxoindolin-3-ylidene)-2-oxoacetic acid, such as N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, have been synthesized and shown to exhibit nootropic activity, indicating potential for medicinal applications (Altukhov, 2014).

  • Structural Analysis : Studies on oxoindolyl α-hydroxy-β-amino acid derivatives have provided insights into their structural configurations and properties, which are essential for further applications in pharmacology and materials science (Ravikumar et al., 2015).

Chemical Reactivity

  • Reactivity Studies : The reactivity of propyl esters of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl]amino acids has been studied, revealing these compounds as weak acids. Understanding their reactivity is crucial for optimizing synthesis and exploring their biological activities (Svechnikova et al., 2017).

  • Asymmetric Amination : Asymmetric amination of 3-(2-oxoindolin-3-ylidene)butanoates has been explored, offering a method for synthesizing chiral amino acids, which are valuable in medicinal chemistry (Zheng et al., 2015).

Computational Studies

  • Computational Peptidology : Conceptual density functional theory has been applied to study the chemical reactivity of peptides containing 2-oxoindoline-based amino acids, assisting in the prediction of pKa values and bioactivity scores for drug design (Flores-Holguín et al., 2019).

Application in Corrosion Inhibition

  • Corrosion Inhibition : Amino acid-based imidazolium zwitterions containing 2-oxoindoline structures have shown potential as eco-friendly corrosion inhibitors for mild steel, highlighting their utility in material science and industrial applications (Srivastava et al., 2017).

Pharmaceutical Development

  • Pharmaceutical Ingredient Analysis : Analytical methods have been developed for quality control of active pharmaceutical ingredients derived from 2-oxoindoline, signifying its importance in the development of new medicinal compounds (Zubkov et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCKRJKEWLPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936215
Record name 3-(2-Hydroxy-3H-indol-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

CAS RN

32999-55-6, 16008-59-6
Record name Oxindolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032999556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxy-3H-indol-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
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2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Citations

For This Compound
3
Citations
N Unger, A Ferraro, U Holzgrabe - Journal of Pharmaceutical and …, 2020 - Elsevier
Parenteral amino acid solutions containing tryptophan tend to develop a yellow colouration upon storage. Hence, the aim of the present study was to find out whether tryptophan …
Number of citations: 9 www.sciencedirect.com
S Paul, A Roy, SJ Deka, S Panda, GN Srivastava… - …, 2017 - pubs.rsc.org
Indoleamine 2,3-dioxygenase 1 (IDO1) is considered as an important therapeutic target for the treatment of cancer, chronic infections and other diseases that are associated with …
Number of citations: 15 pubs.rsc.org
N Unger - 2020 - opus.bibliothek.uni-wuerzburg.de
The stability of Trp in pure solutions and in parenteral AA formulations was evaluated with regard to typically used manufacturing processes, storage conditions and primary packaging. …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de

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